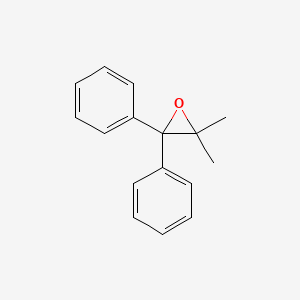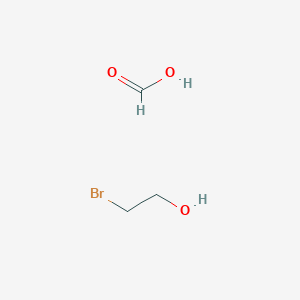
zinc;dioxouranium(2+);diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;dioxouranium(2+);diacetate is a coordination compound that combines zinc, uranium, and acetate ions. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of both zinc and uranium in the compound allows for a diverse range of chemical behaviors and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;dioxouranium(2+);diacetate typically involves the reaction of zinc acetate with uranyl acetate in an aqueous solution. The reaction can be represented as follows:
Zn(CH3COO)2+UO2(CH3COO)2→Zn;dioxouranium(2+);diacetate
The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired coordination compound. The mixture is stirred and heated to promote the reaction, followed by cooling and crystallization to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and precise control of reaction parameters to achieve consistent product quality. The compound is typically produced in batch reactors, followed by filtration, washing, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Zinc;dioxouranium(2+);diacetate can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The uranium center in the compound can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The acetate ligands can be replaced by other ligands in coordination chemistry reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of zinc hydroxide and uranyl hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used to oxidize the uranium center.
Ligand Exchange Reagents: Such as ethylenediamine or other chelating agents, can facilitate substitution reactions.
Acidic or Basic Conditions: Hydrolysis reactions can be promoted under acidic or basic conditions, respectively.
Major Products Formed
Oxidation: Formation of higher oxidation state uranium compounds.
Substitution: Formation of new coordination compounds with different ligands.
Hydrolysis: Formation of zinc hydroxide and uranyl hydroxide.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, zinc;dioxouranium(2+);diacetate is used as a precursor for the synthesis of other uranium and zinc-containing compounds. It is also studied for its coordination chemistry and the interactions between metal centers and ligands.
Biology
The compound’s potential biological applications include its use in studying the effects of uranium compounds on biological systems. It can serve as a model compound for investigating the toxicity and bioavailability of uranium in living organisms.
Medicine
Research in medicine explores the use of this compound in radiopharmaceuticals for diagnostic imaging and cancer treatment. The radioactive properties of uranium make it suitable for such applications.
Industry
In industry, the compound is investigated for its potential use in catalysis and materials science. Its unique chemical properties may contribute to the development of new catalytic processes and advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
Zinc Acetate: A simpler compound containing only zinc and acetate ions.
Uranyl Acetate: Contains uranium and acetate ions, without zinc.
Zinc;dioxouranium(2+);dichloride: Similar coordination compound with chloride ligands instead of acetate.
Uniqueness
Zinc;dioxouranium(2+);diacetate is unique due to the combination of zinc and uranium in a single coordination compound. This dual-metal system allows for a broader range of chemical behaviors and potential applications compared to compounds containing only one of these metals. The presence of acetate ligands also influences the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C4H6O6UZn+2 |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
zinc;dioxouranium(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.2O.U.Zn/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);;;;/q;;;;2*+2/p-2 |
Clave InChI |
JEDUGUYALAOZGE-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].O=[U+2]=O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)

![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)



![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)




